2,5-Dichloropyridine-4-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

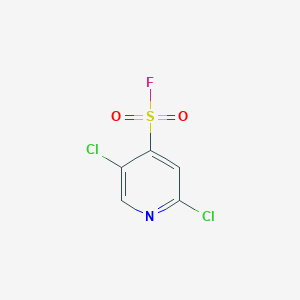

2,5-Dichloropyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H2Cl2FNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical entities .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloropyridine-4-sulfonyl fluoride typically involves the chlorination of pyridine derivatives followed by sulfonylation and fluorination. One common method involves the reaction of 2,5-dichloropyridine with sulfuryl chloride (SO2Cl2) in the presence of a catalyst, followed by treatment with a fluorinating agent such as hydrogen fluoride (HF) or a fluorinating reagent like Selectfluor .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

化学反応の分析

Types of Reactions

2,5-Dichloropyridine-4-sulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, and various amines are used under basic conditions.

Coupling Reactions: Palladium catalysts and boronic acids or esters are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Nucleophilic Substitution: Products include substituted pyridines with various functional groups.

Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

科学的研究の応用

Medicinal Chemistry

2,5-Dichloropyridine-4-sulfonyl fluoride serves as an important intermediate in the synthesis of biologically active compounds. It has been used to develop various pharmaceuticals, including:

- Protease Inhibitors : Sulfonyl fluorides are known to modify serine residues in proteins, making them effective as protease inhibitors. This property is crucial in designing drugs targeting viral proteases and other enzymes involved in disease processes .

- Anti-inflammatory Agents : The compound has been utilized in synthesizing drugs aimed at treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) through its application in the development of PDE-4 inhibitors .

Chemical Biology

In chemical biology, sulfonyl fluorides like this compound are employed as reactive probes due to their ability to selectively modify specific amino acid residues in proteins. This allows researchers to study protein interactions and functions:

- Target Identification : The compound can be used to identify enzyme targets by covalently modifying active sites, providing insights into enzyme mechanisms and substrate specificity .

- Mapping Protein Interactions : Its reactivity enables mapping of enzyme binding sites and protein-protein interactions, aiding in the understanding of complex biological systems .

Synthetic Organic Chemistry

The compound is a versatile building block for synthesizing more complex organic molecules:

- Synthesis of Agrochemicals : It is applied in the development of pesticides and herbicides through its reactivity with various nucleophiles .

- Dye Production : The compound finds utility in producing dyes and pigments due to its ability to participate in coupling reactions with arylboronic acids under palladium catalysis conditions.

Case Studies

作用機序

The mechanism of action of 2,5-Dichloropyridine-4-sulfonyl fluoride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the sulfonyl fluoride group. This makes the compound highly reactive in nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

類似化合物との比較

Similar Compounds

2,5-Dichloropyridine: Lacks the sulfonyl fluoride group, making it less reactive in nucleophilic substitution reactions.

4-Sulfonyl Fluoride Pyridine: Similar reactivity but different substitution pattern on the pyridine ring.

2,5-Difluoropyridine: Contains fluorine atoms instead of chlorine, leading to different reactivity and applications

Uniqueness

2,5-Dichloropyridine-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which impart distinct reactivity patterns and make it a valuable intermediate in organic synthesis .

生物活性

2,5-Dichloropyridine-4-sulfonyl fluoride (DCPSF) is a sulfonyl fluoride compound notable for its unique structure, which combines a pyridine ring substituted with two chlorine atoms and a sulfonyl fluoride group. This configuration enhances its electrophilicity, making it a valuable reagent in various biological applications, particularly in chemical biology and medicinal chemistry. The compound serves as an intermediate in the synthesis of bioactive molecules and has been identified as a potential tool for enzyme inhibition and target identification.

The molecular formula of this compound is C5H2Cl2FNO2S, and its CAS number is 2228179-46-0. The sulfonyl fluoride functional group is a strong electrophile, enabling DCPSF to engage in nucleophilic substitution reactions. This reactivity is facilitated by the electron-withdrawing nature of the chlorine substituents on the pyridine ring.

1. Enzyme Inhibition

DCPSF has been explored for its ability to act as a covalent inhibitor of various enzymes. Its mechanism typically involves the modification of nucleophilic residues in the active sites of target proteins. Notably, sulfonyl fluorides are known to react with serine residues, making them useful in the development of protease inhibitors. Research indicates that DCPSF can effectively inhibit serine hydrolases, which are crucial in numerous biological pathways.

Table 1: Comparison of Sulfonyl Fluoride Compounds

| Compound Name | Target Enzyme | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | Serine hydrolases | TBD | Covalent modification of serine residues |

| Palmityl sulfonyl fluoride | PPT1 | 5 | Covalent modification of active site |

| AM3506 | FAAH | 5 | Selective inhibition via covalent bond |

2. Antimicrobial Activity

Studies have indicated that DCPSF exhibits antimicrobial properties, potentially due to its ability to disrupt bacterial protein synthesis through enzyme inhibition. This characteristic makes it a candidate for further investigation in drug development aimed at treating bacterial infections.

3. Anticancer Properties

Preliminary research suggests that DCPSF may have anticancer effects by inhibiting specific enzymes involved in cancer cell proliferation. The sulfonyl fluoride group’s reactivity allows it to interfere with critical signaling pathways within cancer cells.

Case Study 1: Enzyme Inhibition

In a study published in Nature Communications, researchers utilized DCPSF as a probe to investigate enzyme binding sites. The compound demonstrated significant reactivity towards serine residues in various enzymes, confirming its potential as a selective inhibitor for therapeutic applications .

Case Study 2: Antimicrobial Testing

A recent investigation assessed the antimicrobial efficacy of DCPSF against several bacterial strains. Results indicated notable inhibition zones, suggesting that the compound could serve as a basis for developing new antimicrobial agents.

The primary mechanism through which DCPSF exerts its biological activity involves nucleophilic attack on the electrophilic sulfonyl fluoride group by nucleophilic amino acid side chains (e.g., serine, cysteine). This reaction leads to irreversible enzyme inhibition, thereby disrupting normal enzymatic functions and potentially leading to therapeutic effects.

特性

IUPAC Name |

2,5-dichloropyridine-4-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FNO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTSDYPZHBRALA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。